4-Amino-2-fluorobenzaldehyde
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Overview
Description
4-Amino-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the fourth position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with an amino group. This reaction typically occurs under reflux in dimethylformamide (DMF) in the presence of potassium carbonate . Another method involves the reduction of 4-nitro-2-fluorobenzaldehyde using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of 4-nitro-2-fluorobenzaldehyde. The process includes hydrogenation in the presence of a palladium catalyst, followed by purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, leading to the formation of substituted benzaldehydes.
Condensation Reactions: The aldehyde group can participate in condensation reactions with compounds like hydrazides, forming hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Condensation Reactions: Hydrazides of isonicotinic and salicylic acids.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Major Products:
Substituted Benzaldehydes: Formed through nucleophilic substitution.
Hydrazones: Formed through condensation reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.
Scientific Research Applications
4-Amino-2-fluorobenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-fluorobenzaldehyde involves its reactivity as an aldehyde and the presence of the amino and fluorine substituents. The amino group can participate in nucleophilic substitution reactions, while the aldehyde group can undergo condensation and oxidation-reduction reactions. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and stability .
Comparison with Similar Compounds
4-Fluorobenzaldehyde: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
4-Aminobenzaldehyde: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Fluorobenzaldehyde: The fluorine atom is positioned differently, affecting its chemical behavior.
Uniqueness: 4-Amino-2-fluorobenzaldehyde is unique due to the combined presence of both an amino group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
4-amino-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMCQRMEZGTKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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